molecular formula C8H6BrClO B1275179 1-(2-Bromo-4-chlorophenyl)ethanone CAS No. 825-40-1

1-(2-Bromo-4-chlorophenyl)ethanone

Cat. No. B1275179
CAS RN: 825-40-1
M. Wt: 233.49 g/mol
InChI Key: URBATMJMOGHOCE-UHFFFAOYSA-N
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Description

“1-(2-Bromo-4-chlorophenyl)ethanone” is a chemical compound with the CAS Number: 825-40-1 . It has a molecular weight of 233.49 and its IUPAC name is 1-(2-bromo-4-chlorophenyl)ethanone . The compound is typically a colorless to yellow solid or liquid .


Synthesis Analysis

The synthesis of “1-(2-Bromo-4-chlorophenyl)ethanone” involves a mixture of 2-bromo-p-chloroacetophenone, methoxythiocarbonylhydrazine, and acetonitrile . This mixture is refluxed overnight, then cooled and filtered. The resulting light yellow solid is washed with hexane and dried .


Molecular Structure Analysis

The InChI code for “1-(2-Bromo-4-chlorophenyl)ethanone” is 1S/C8H6BrClO/c1-5(11)7-3-2-6(10)4-8(7)9/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“1-(2-Bromo-4-chlorophenyl)ethanone” is a colorless to yellow solid or liquid . It has a molecular weight of 233.49 . The compound is stored at room temperature .

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

1-(2-Bromo-4-chlorophenyl)ethanone: is a valuable building block in the synthesis of various pharmaceutical intermediates. Its halogenated aromatic structure makes it a versatile precursor for constructing complex molecules that are often used in the development of new drugs. For instance, it can be used to synthesize compounds with potential antihypertensive or antituberculosis properties .

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302, H315, H319, H332, H335 . Precautionary statements include P261, P280, P305, P338, P351 . These indicate that the compound may be harmful if swallowed or inhaled, and may cause skin and eye irritation.

Relevant Papers

The relevant papers retrieved include a comparative analysis of selected bond angles for the compound , and a new and versatile one-pot strategy to synthesize alpha-bromoketones . These papers provide valuable insights into the properties and potential applications of “1-(2-Bromo-4-chlorophenyl)ethanone”.

properties

IUPAC Name

1-(2-bromo-4-chlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO/c1-5(11)7-3-2-6(10)4-8(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBATMJMOGHOCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80405736
Record name 1-(2-bromo-4-chlorophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

825-40-1
Record name 1-(2-bromo-4-chlorophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 825-40-1
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